Ethyl itaconate
CAS No.: 57718-07-7
Cat. No.: VC1974653
Molecular Formula: C7H10O4
Molecular Weight: 158.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57718-07-7 |
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Molecular Formula | C7H10O4 |
Molecular Weight | 158.15 g/mol |
IUPAC Name | 4-ethoxy-2-methylidene-4-oxobutanoic acid |
Standard InChI | InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h2-4H2,1H3,(H,9,10) |
Standard InChI Key | RTTAGBVNSDJDTE-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC(=C)C(=O)O |
Canonical SMILES | CCOC(=O)CC(=C)C(=O)O |
Introduction
Chemical Structure and Properties
Ethyl itaconate is a monoester of itaconic acid (C5H6O4), an α,β-unsaturated dicarboxylic acid that contains a double bond and two carboxyl groups. In ethyl itaconate, one of the carboxyl groups of itaconic acid is esterified with an ethyl group, resulting in the molecular formula C7H10O4 and a molecular weight of 158.15200 .
The physical and chemical properties of ethyl itaconate are summarized in the following table:
Synthesis Methods
Several approaches have been developed for the synthesis of ethyl itaconate, with esterification of itaconic acid being the predominant method. According to patent information (US3484478A), monoesters of itaconic acid can be prepared through selective esterification at temperatures between 75°C and 175°C using monoalkanols with 1 to 4 carbon atoms .
A key aspect of the patented process involves:
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Initiating esterification in the presence of 0.1 to 1.0 mole of water per mole of alcohol reactant
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Maintaining at least this initial amount of water throughout the reaction
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Allowing up to 1.5 moles of water per mole of alcohol in the reaction mixture
This approach favors the formation of the monoester while minimizing the production of diesters, which are less valuable for certain applications.
Alternative synthesis methods include:
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Selective hydrolysis of diethyl itaconate to produce the monoester
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Enzymatic esterification using immobilized lipases, which has been demonstrated for other itaconate esters such as 4-octyl itaconate with yields approaching 99%
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Reaction of itaconic anhydride (produced by dehydration of itaconic acid) with ethanol
Comparison with Other Itaconate Derivatives
Understanding the differences between ethyl itaconate and other derivatives is crucial for appropriate application in research and development. The table below compares key properties of ethyl itaconate with other common itaconate derivatives:
Property | Ethyl Itaconate (4EI) | Dimethyl Itaconate (DI) | 4-Octyl Itaconate (4OI) | Itaconic Acid |
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Conversion to intracellular itaconate | Small quantities | Not converted | Not converted | Readily converted |
Electrophilic stress response | Minimal | Strong | Strong | Minimal |
Effect on IκBζ and IL-6 | Moderate | Strongly inhibitory | Strongly inhibitory | Minimal impact |
Cell permeability | Moderate | High due to esterification | High due to lipophilicity | Low due to polarity |
Chemical stability | Moderate | Low (rapidly metabolized) | Moderate | High |
This comparative analysis is derived from studies that systematically evaluated the metabolic, electrophilic, and immunologic profiles of macrophages treated with unmodified itaconate and various derivatives .
Mechanism of Action
The biological activity of ethyl itaconate is linked to the fundamental properties of itaconate compounds. Itaconate and its derivatives can exert their effects through several mechanisms:
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Covalent modification of proteins: The α,β-unsaturated carboxylic acid structure allows for Michael addition reactions with cysteine residues in proteins. Ethyl itaconate can affect protein activity through this mechanism, though with lower electrophilic reactivity than derivatives like dimethyl itaconate .
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Metabolic regulation: Itaconate compounds can inhibit succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle, thereby affecting cellular metabolism .
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Modulation of immune responses: The unique structural features of ethyl itaconate allow it to interact with various immune signaling pathways, though with distinct effects compared to other derivatives .
Research has shown that the mechanism of action for ethyl itaconate differs significantly from derivatives like dimethyl itaconate, which has stronger electrophilic properties and can rapidly deplete glutathione levels and trigger more pronounced Nrf2 activation .
Applications and Research Developments
Ethyl itaconate has several established and emerging applications:
Polymer Science Applications
As a monomer in polymerization reactions, ethyl itaconate contributes to the development of specialized polymers. The presence of both an ester group and a free carboxylic acid group makes it particularly valuable for creating branched and functional polymers . Polymers derived from itaconate esters have applications in:
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Hydrogels for drug delivery systems
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Copolymeric materials with controlled physical properties
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Surface-active materials due to their ability to form stable monolayers at air-water interfaces
Pharmaceutical Research
The moderate biological effects of ethyl itaconate make it a promising candidate for pharmaceutical applications:
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As a research tool for studying itaconate metabolism without triggering the strong electrophilic stress responses associated with other derivatives
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In developing anti-inflammatory or immunomodulatory treatments that require more subtle modulation of immune responses
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As a potential therapeutic agent for conditions involving inflammation and oxidative stress, leveraging its distinct immunological profile
Future Research Directions
The current state of research suggests several promising directions for future investigation of ethyl itaconate:
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Further elucidation of its specific mechanisms of action in immune cells and how these differ from other itaconate derivatives
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Development of more efficient and selective synthesis methods, particularly those employing green chemistry principles
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Exploration of its potential in combination therapies for inflammatory and immune disorders
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Investigation of structure-activity relationships to design optimized derivatives with enhanced therapeutic properties
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Studies on its long-term effects on immune function, as recent research has revealed that some itaconate derivatives like dimethyl itaconate can induce both short-term anti-inflammatory effects and long-term trained immunity
As research into itaconate metabolism and function continues to advance, ethyl itaconate will likely remain an important compound of interest due to its unique position among itaconate derivatives and its potential applications in both materials science and biomedicine.
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